molecular formula C12H3BrCl4O2 B3433078 2-Bromo-1,3,7,8-tetrachlorodibenzo-p-dioxin CAS No. 131167-13-0

2-Bromo-1,3,7,8-tetrachlorodibenzo-p-dioxin

Cat. No.: B3433078
CAS No.: 131167-13-0
M. Wt: 400.9 g/mol
InChI Key: RMJLHLVWECBHAN-UHFFFAOYSA-N
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Description

2-Bromo-1,3,7,8-tetrachlorodibenzo-p-dioxin is a halogenated aromatic compound belonging to the family of polychlorinated dibenzo-p-dioxins. These compounds are known for their environmental persistence and potential toxicological effects. The structure of this compound consists of two benzene rings connected by two oxygen atoms, with bromine and chlorine atoms substituted at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3,7,8-tetrachlorodibenzo-p-dioxin typically involves the bromination of 1,3,7,8-tetrachlorodibenzo-p-dioxin. This can be achieved through the reaction of 1,3,7,8-tetrachlorodibenzo-p-dioxin with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions.

Industrial Production Methods: Industrial production of this compound is not common due to its toxicological properties. it can be produced as a by-product during the manufacture of other halogenated aromatic compounds, particularly in processes involving chlorination and bromination.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated or brominated derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Less halogenated derivatives.

    Substitution: Compounds with substituted functional groups in place of halogen atoms.

Scientific Research Applications

2-Bromo-1,3,7,8-tetrachlorodibenzo-p-dioxin is primarily used in scientific research to study the toxicological effects of halogenated aromatic compounds. It serves as a model compound for understanding the behavior, environmental persistence, and biological impact of dioxins. Research applications include:

    Chemistry: Studying the reactivity and transformation of halogenated aromatic compounds.

    Biology: Investigating the compound’s effects on cellular processes and its interaction with biological molecules.

    Medicine: Exploring the toxicological impact and potential health risks associated with exposure to dioxins.

    Industry: Assessing the environmental impact of industrial processes that produce halogenated aromatic compounds.

Mechanism of Action

The toxicological effects of 2-Bromo-1,3,7,8-tetrachlorodibenzo-p-dioxin are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to the transcription of various genes involved in xenobiotic metabolism. This activation can result in the production of reactive oxygen species, disruption of cellular processes, and potential carcinogenic effects.

Comparison with Similar Compounds

    2,3,7,8-Tetrachlorodibenzo-p-dioxin: Known for its high toxicity and environmental persistence.

    2,3,7,8-Tetrachlorodibenzofuran: Structurally similar but with a furan ring instead of a dioxin ring.

    Polychlorinated biphenyls: Another class of halogenated aromatic compounds with similar toxicological properties.

Uniqueness: 2-Bromo-1,3,7,8-tetrachlorodibenzo-p-dioxin is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and toxicological profile. The combination of these halogens can affect the compound’s interaction with biological molecules and its environmental behavior.

Properties

IUPAC Name

2-bromo-1,3,7,8-tetrachlorodibenzo-p-dioxin
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3BrCl4O2/c13-10-6(16)3-9-12(11(10)17)19-8-2-5(15)4(14)1-7(8)18-9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJLHLVWECBHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3BrCl4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80927100
Record name 2-Bromo-1,3,7,8-tetrachlorooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131167-13-0
Record name 2-Bromo-1,3,7,8-tetrachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131167130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-1,3,7,8-tetrachlorooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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